2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c23-17-10-8-16(9-11-17)15-21(28)25-13-14-27-20-7-2-1-5-18(20)22(26-27)19-6-3-4-12-24-19/h3-4,6,8-12H,1-2,5,7,13-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIUVFQEVXTLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has shown potential as an inhibitor of the p38 MAPK pathway, which is crucial in inflammatory responses and cellular stress responses.
Key Interactions:
- Hydrogen Bonding : The imidazole system within the compound forms hydrogen bonds that stabilize its conformation, enhancing its binding affinity to target proteins .
- Bidentate Interactions : The pyridine moiety can engage in bidentate hydrogen bonding with target sites, increasing the potency of the compound against specific enzymes .
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This activity was demonstrated in preclinical studies where the compound was administered to animal models, resulting in reduced inflammation markers .
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- HCT-116 (Colon Carcinoma) : The compound exhibited an IC50 value indicating effective cytotoxicity against this cell line.
- MCF-7 (Breast Cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the fluorophenyl and pyridinyl groups significantly influence biological activity. Compounds with enhanced hydrophobic interactions and optimal hydrogen bonding capabilities tend to exhibit greater potency against their targets.
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Addition of Fluorine | Increased potency against cancer cells | |
| Substituted Pyridine | Enhanced binding affinity to MAPK |
Case Studies
- In Vivo Studies : In a study involving rodent models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The study highlighted the potential for therapeutic applications in chronic inflammatory diseases .
- Cell Line Testing : A series of tests on various human cancer cell lines demonstrated that this compound could effectively inhibit cell growth and induce apoptosis, particularly in breast and colon cancer cells .
Comparison with Similar Compounds
Preparation Methods
Cyclohexenone Hydrazination and Indazole Formation
The tetrahydroindazole scaffold is synthesized via cyclocondensation of cyclohexenone derivatives with substituted hydrazines.
- Starting material : 2-Aminopyridine reacts with α-haloacetophenone under Friedel-Crafts conditions to form a substituted cyclohexenone intermediate.
- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux yields the 4,5,6,7-tetrahydro-1H-indazole core.
- Pyridine introduction : Suzuki-Miyaura coupling with pyridin-2-ylboronic acid installs the pyridin-2-yl group at position 3 (PdCl₂(dppf) catalyst, K₂CO₃ base, 90°C).
Optimization :
- Yields improve with microwave-assisted hydrazination (120°C, 30 min).
- Regioselectivity for 1H-indazole is ensured using DMF as solvent.
Functionalization of the Indazole Core
N-Alkylation for Ethylamine Linker Installation
The indazole nitrogen is alkylated to introduce the ethylamine side chain.
- Substrate : 3-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
- Alkylation : Reaction with 2-chloroethylamine hydrochloride in acetone, using K₂CO₃ as base (reflux, 12 h).
- Purification : Column chromatography (ethyl acetate/hexane, 1:3) yields the N-ethylamine intermediate.
Key Data :
Synthesis of the 2-(4-Fluorophenyl)acetamide Side Chain
Activation and Amide Coupling
The acetamide moiety is introduced via coupling of 2-(4-fluorophenyl)acetic acid with the ethylamine linker.
- Acid activation :
- Amide formation : Addition of the ethylamine-indazole intermediate (1 equiv) to the activated acid. Stir at RT for 12 h.
- Workup : Aqueous extraction (NaHCO₃, brine), dried (MgSO₄), and purified via silica gel chromatography (EtOAc/hexane).
Key Data :
Integrated Synthetic Route
Stepwise Protocol:
- Cyclohexenone hydrazination → Tetrahydroindazole core (72% yield).
- Suzuki coupling → 3-(Pyridin-2-yl) substitution (85% yield).
- N-Ethylamine alkylation (68% yield).
- HATU-mediated amidation (78% yield).
Overall yield : ~32% (four steps).
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (If Available)
Challenges and Optimization Strategies
Regioselectivity in Indazole Formation
Amide Coupling Efficiency
- Issue : Low yields due to steric hindrance.
- Solution : T3P® reagent improves coupling efficiency (yield: 82%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| HATU-mediated coupling | 78 | 95 | High efficiency, mild conditions |
| Oxalyl chloride activation | 65 | 90 | Cost-effective |
| T3P® coupling | 82 | 97 | Scalability |
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with pyridinyl-indazolyl intermediates. Key steps may include:
- Thioether formation : Reacting 4-fluorothiophenol with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Amide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the indazole-ethylamine moiety .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (40–60°C for amide coupling), and stoichiometric ratios (1.2:1 excess of nucleophilic reagents to minimize side products) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify fluorophenyl (δ 7.1–7.3 ppm for aromatic protons) and pyridinyl-indazolyl moieties (δ 8.2–8.5 ppm for pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z 452.18) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry in the tetrahydroindazolyl ring .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-F stretch) .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays to identify IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Methodological Answer:
- Systematic Substituent Variation : Replace the 4-fluorophenyl group with chloro-, methoxy-, or nitro-substituted analogs to assess electronic effects on target binding .
- Scaffold Hopping : Compare bioactivity with structurally related compounds (e.g., pyrazolo[3,4-d]pyridazine derivatives) to identify core pharmacophores .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with pyridinyl N and fluorophenyl F atoms .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Standardized Assay Protocols : Adopt CLIA-certified assays to minimize variability in IC₅₀ measurements .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Orthogonal Validation : Confirm kinase inhibition via Western blotting (e.g., phospho-STAT3 levels for JAK2 inhibition) alongside enzymatic assays .
Q. How can computational modeling predict off-target interactions and toxicity?
Methodological Answer:
- Pharmacophore Mapping : Use Pharmit to identify overlap with known toxicophores (e.g., pan-assay interference compounds, PAINS) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG channel binding) .
- Molecular Dynamics Simulations : GROMACS to simulate binding stability over 100 ns, focusing on fluorophenyl-induced conformational changes in off-target proteins .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Xenograft Models : Nude mice implanted with EGFR-mutant NSCLC tumors, dosed orally at 10–50 mg/kg/day for 21 days .
- Pharmacokinetic Profiling : Serial blood sampling post-IV and oral administration to calculate AUC, t₁/₂, and bioavailability .
- Toxicogenomics : RNA-seq of liver tissue to identify genes dysregulated by chronic exposure (e.g., CYP450 family) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
